2-(2,4-Difluorophenoxy)acetohydrazide
Overview
Description
2-(2,4-Difluorophenoxy)acetohydrazide is a chemical compound that is structurally related to various acetohydrazide derivatives. These derivatives are known for their potential in synthesizing novel heterocyclic compounds, which can exhibit a range of biological activities. Although the specific compound 2-(2,4-Difluorophenoxy)acetohydrazide is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related acetohydrazide compounds typically involves multiple steps, starting with the preparation of an appropriate carboxylic acid or ester, followed by reactions with hydrazine to form the hydrazide, and subsequent cyclization or condensation reactions to form heterocyclic structures . For example, the synthesis of various heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involved cyclization and aminomethylation steps . Similarly, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides included refluxing with ethyl 2-bromoacetate, conversion to the corresponding hydrazide, and further reactions to obtain the final molecules .
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For instance, the structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was confirmed by elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction . These techniques provide detailed information about the functional groups, bonding patterns, and overall molecular geometry.
Chemical Reactions Analysis
Acetohydrazide derivatives can undergo a variety of chemical reactions, leading to the formation of novel heterocyclic compounds with potential pharmacological properties . The reactivity of these compounds often depends on the presence of functional groups that can participate in cyclization, condensation, or substitution reactions. For example, the reaction of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide with different reagents afforded novel heterocyclic compounds and spirooxoindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine atoms can affect these properties by altering the compound's polarity and intermolecular interactions. Vibrational and structural analyses, including hydrogen bonding studies, can provide insights into the properties of these compounds . For instance, the analysis of N' -[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide using DFT calculations and atoms-in-molecule theory helped to understand its structural and vibrational properties, including the effect of hydrogen bonding .
Scientific Research Applications
Green Synthesis Strategies
A study by Fekri and Zaky (2014) explored an eco-friendly solid-state ball milling technique for synthesizing 2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes. This method, known as mechanochemical synthesis, involves reacting the ligand with various metal salts, offering a greener alternative to conventional synthesis methods.
Synthesis and Characterization
In 2019, Purandara et al. synthesized a new organic hydrazide derivative crystal, closely related to 2-(2,4-Difluorophenoxy)acetohydrazide. This study focused on its crystallographic properties, spectroscopic characterization, and nonlinear optical properties, demonstrating the material's potential in various scientific applications.
Antimicrobial and Biological Activities
Rasool et al. (2016) researched the antibiotic effect of compounds bearing multiple functional groups, including derivatives of 2-(2,4-Dimethylphenoxy)acetohydrazides. Their study showed significant antibacterial activity against various bacteria, indicating potential applications in medical and biochemical research.
Environmental Impact Studies
A study on the long-term environmental impact of 2,4-dichlorophenoxy acetate (related to 2-(2,4-Difluorophenoxy)acetohydrazide) by Rai (1992) investigated its effect on soil microbial populations and biochemical processes. Such studies are crucial for understanding the environmental implications of these compounds.
Antileishmanial Activity
Ahsan et al. (2016) synthesized new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues, closely related to 2-(2,4-Difluorophenoxy)acetohydrazide, to search for potential therapeutics against leishmaniasis. This study highlights the compound's potential in developing new pharmaceuticals.
Safety And Hazards
properties
IUPAC Name |
2-(2,4-difluorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECUEHRWHKWDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407449 | |
Record name | 2-(2,4-difluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)acetohydrazide | |
CAS RN |
588676-13-5 | |
Record name | 2-(2,4-difluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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